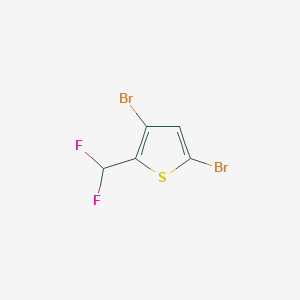

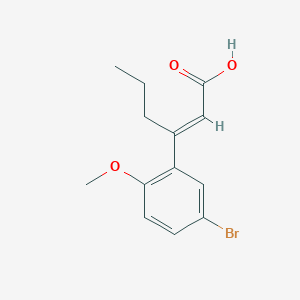

![molecular formula C17H16N2O3S B2696785 (E)-2,3-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 895441-61-9](/img/structure/B2696785.png)

(E)-2,3-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzo[d]thiazol derivatives are a class of compounds that have been synthesized and investigated for their potential therapeutic effects . They are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures .

Synthesis Analysis

The synthesis of similar compounds often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, a solution of benzo[d]thiazol-2-ol, anhydrous K2CO3, and DMF was stirred in a round-bottomed flask for 1 h at 60 °C, then, an alkyl bromide or substituted brominated benzyl compound was added slowly to the reaction solution. The reaction solution was refluxed for 5 h .Molecular Structure Analysis

The molecular structure of benzo[d]thiazol derivatives can be analyzed using various techniques such as FTIR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

The chemical reactions involving benzo[d]thiazol derivatives are complex and can vary depending on the specific compounds involved. In general, these compounds can undergo various reactions due to the presence of reactive sites in their structures .Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazol derivatives can be influenced by their specific structures. These properties can be analyzed using various techniques and computational methods .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

Benzothiazole derivatives play a crucial role in synthesizing medical and pharmaceutical compounds. Researchers have been keenly interested in developing efficient methods to synthesize these compounds under mild reaction conditions. One notable approach is organic electrosynthesis, which offers an environmentally benign and energy-efficient alternative to traditional methods. In this context, the compound can be synthesized via C–H thiolation routes using various aniline derivatives and ammonium thiocyanate. The resulting 2-amino benzothiazole derivatives find applications in drug development .

Anticancer Agents

Benzothiazole-based compounds have demonstrated promising anticancer properties. For instance, Riluzole, an FDA-approved drug used for treating amyotrophic lateral sclerosis (ALS), contains a benzothiazole moiety. Researchers continue to explore novel derivatives with improved efficacy and reduced toxicity .

Anticonvulsants and Neuroprotective Agents

Certain benzothiazole derivatives exhibit anticonvulsant activity. These compounds may help manage epilepsy and related disorders. Notably, some derivatives have protective indices higher than conventional antiepileptic drugs like phenobarbital and valproate .

Antibacterial and Antifungal Agents

Halethazole, a benzothiazole-based compound, possesses antibacterial properties. Additionally, Dimazole serves as an antifungal agent. These applications highlight the versatility of benzothiazole derivatives in combating microbial infections .

Diagnostic Imaging Agents

Thioflavin-T, a benzothiazole derivative, is used as an amyloid imaging agent. It aids in diagnosing conditions related to protein aggregation, such as Alzheimer’s disease .

Radiopharmaceuticals

Flutemetamol, another benzothiazole-based compound, is employed as a radiopharmaceutical for positron emission tomography (PET) imaging. It helps visualize amyloid plaques in the brain, aiding in Alzheimer’s disease diagnosis .

Glaucoma Treatment

Ethoxzolamide, containing a benzothiazole ring, is used to treat glaucoma by inhibiting carbonic anhydrase enzymes in the eye .

Immunosuppressive Agents

Frentizole, a benzothiazole derivative, exhibits immunosuppressive properties. Such compounds are valuable in transplantation medicine and autoimmune disease management .

Wirkmechanismus

The mechanism of action of benzo[d]thiazol derivatives can vary depending on their specific structures and the biological targets they interact with. For example, some derivatives have shown potential antidepressant and anticonvulsant effects, possibly by increasing the concentrations of serotonin and norepinephrine .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,3-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-19-12-8-4-5-10-14(12)23-17(19)18-16(20)11-7-6-9-13(21-2)15(11)22-3/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIAOEQCWCXSZOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=NC(=O)C3=C(C(=CC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2,3-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

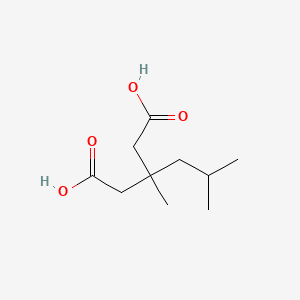

![(RS)-1-[4-(4-fluoro-benzyloxy)-phenyl]-5-oxo-pyrrolidine-3-carboxylic acid](/img/structure/B2696702.png)

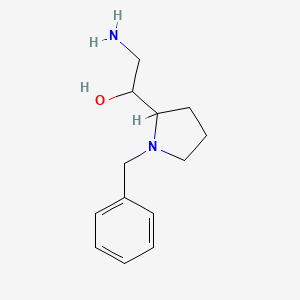

![4-[bis(2-chloroethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide](/img/structure/B2696706.png)

![3-(2-(isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2696710.png)

![5-Bromopyrido[4,3-d]pyrimidine](/img/structure/B2696715.png)

![(E)-2-cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2696719.png)

![Ethyl 4-((4-((2-(dimethylamino)ethyl)(4-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2696722.png)

![2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2696723.png)